molecular formula C19H20FN5 B589042 PF 670462-d11 CAS No. 1794885-93-0

PF 670462-d11

Cat. No.: B589042
CAS No.: 1794885-93-0
M. Wt: 348.47
InChI Key: WUDBUIUHVNECTM-SGLLRHKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Casein Kinase 1 (CK1) Isoforms in Cellular Homeostasis and Disease Pathogenesis

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotic organisms. nih.gov These enzymes are pivotal in maintaining cellular homeostasis by regulating a wide array of fundamental cellular processes. nih.govontosight.ai CK1 isoforms are involved in DNA processing and repair, cell cycle progression, proliferation, apoptosis, and the dynamics of the cytoskeleton. nih.gov Their broad substrate specificity allows them to influence key signaling pathways, including the Wnt/β-catenin and p53 signaling pathways. nih.govdntb.gov.ua

Given their central role in cellular function, it is not surprising that the dysregulation of CK1 activity or expression is implicated in the pathogenesis of numerous human diseases. nih.govfrontiersin.org Alterations in CK1 isoforms have been linked to various cancers, including those of the breast, pancreas, and ovaries, as well as neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. dntb.gov.uaohiolink.edumdpi.comresearchgate.net For instance, elevated levels of CK1 isoforms α, δ, and ε are observed in Alzheimer's disease, where they are thought to contribute to the hyperphosphorylation of the tau protein, a hallmark of the disease. ohiolink.edu Furthermore, specific mutations in CK1δ and CK1ε are associated with sleep phase disorders, highlighting their critical role in the regulation of circadian rhythms. elifesciences.orgfrontiersin.org The involvement of CK1 in such a diverse range of pathologies underscores its importance as a subject of intense biomedical research. dntb.gov.uanih.gov

PF-670462 as a Seminal Chemical Probe in CK1 Research

PF-670462 has been established as a potent and selective inhibitor of the CK1ε and CK1δ isoforms. medchemexpress.com Its high selectivity, with a more than 30-fold preference over at least 42 other common kinases, makes it an invaluable tool for specifically probing the functions of these two CK1 isoforms. rndsystems.com

The primary mechanism of action of PF-670462 involves the inhibition of the phosphorylation of key substrate proteins by CK1ε and CK1δ. One of the most well-characterized effects of PF-670462 is its influence on the circadian clock. nih.gov By inhibiting CK1ε/δ, PF-670462 prevents the degradation of the PERIOD (PER) proteins, which are essential components of the molecular clock that regulates circadian rhythms. researchgate.net This inhibition leads to a lengthening of the circadian period. apexbt.com

The utility of PF-670462 as a research tool is demonstrated in a variety of experimental models. In cell-based assays, it has been shown to inhibit the nuclear translocation of PER proteins in a dose-dependent manner. apexbt.com In animal models, administration of PF-670462 has been shown to induce phase shifts in circadian rhythms. Beyond circadian rhythm research, PF-670462 has been utilized to investigate the role of CK1δ/ε in other physiological and pathological processes, such as Wnt signaling, cancer cell migration, and neuroinflammation. embopress.orgashpublications.orgijbs.com

Table 1: Inhibitory Activity of PF-670462 against CK1 Isoforms

Isoform IC₅₀ (nM) Selectivity
CK1ε 7.7 , 90 selleckchem.com >30-fold over 42 other kinases
CK1δ 14 , 13 selleckchem.com >300-fold over CK2

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data from multiple sources show some variability.

Strategic Importance of Isotopic Labeling, including PF 670462-d11, for Advanced Research Methodologies

Isotopic labeling is a powerful technique in which atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgcernobioscience.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a different mass. washington.edu This mass difference is detectable by mass spectrometry (MS), making isotopically labeled compounds excellent internal standards for quantitative analysis. wikipedia.orgcernobioscience.com

In the context of biomedical research, the use of deuterated analogs like PF-670462-d11 is of significant strategic importance, particularly in pharmacokinetic and pharmacodynamic studies. When analyzing biological samples, which are often complex matrices, the presence of other substances can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. myadlm.org This can lead to inaccurate quantification.

A deuterated internal standard, such as PF-670462-d11, co-elutes with the unlabeled analyte (PF-670462) during liquid chromatography (LC) and experiences similar matrix effects. chromforum.org By measuring the ratio of the analyte to the internal standard, researchers can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification. lcms.cznebiolab.com This is crucial for determining the concentration of a compound in tissues and fluids, a key aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) properties. cernobioscience.com The use of stable isotope-labeled internal standards is considered a best practice in LC-MS/MS-based bioanalysis. nebiolab.com

Table 2: Applications of Isotopic Labeling in Research

Application Description
Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is used to quantify differences in protein abundance between cell populations. wikipedia.org
Metabolic Flux Analysis Tracing the path of isotopically labeled metabolites through metabolic pathways to understand their dynamics. cernobioscience.com
Pharmacokinetic Studies Using labeled drugs to accurately measure their concentration in biological samples over time. cernobioscience.com
Mass Spectrometry Imaging Mapping the spatial distribution of labeled molecules within tissues. creative-proteomics.com

Properties

CAS No.

1794885-93-0

Molecular Formula

C19H20FN5

Molecular Weight

348.47

IUPAC Name

4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D

InChI Key

WUDBUIUHVNECTM-SGLLRHKCSA-N

SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F

Synonyms

4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine Dihydrochloride; 

Origin of Product

United States

Mechanistic Dissection of Casein Kinase 1 Inhibition by Pf 670462

Characterization of Kinase Inhibition Specificity and Potency

Inhibition of Casein Kinase 1 epsilon (CK1ε) and Casein Kinase 1 delta (CK1δ)

PF-670462 demonstrates potent inhibitory activity against two key isoforms of Casein Kinase 1: CK1ε and CK1δ. ashpublications.orgrndsystems.comtocris.com In vitro enzymatic assays have consistently shown that PF-670462 inhibits these two kinases with high affinity. Reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, highlight this potency.

One study reported IC50 values of 7.7 nM for CK1ε and 14 nM for CK1δ. ashpublications.orgtocris.com Another source indicates IC50 values of 90 nM for CK1ε and 13 nM for CK1δ. selleckchem.comselleckchem.com These low nanomolar concentrations underscore the compound's strong inhibitory effect on both isoforms. The dual inhibition of both CK1δ and CK1ε is a key characteristic of PF-670462. frontiersin.orgimrpress.com

Kinase IsoformReported IC50 Value (nM)Source
CK1ε7.7 ashpublications.orgtocris.com
CK1δ14 ashpublications.orgtocris.com
CK1ε90 selleckchem.comselleckchem.com
CK1δ13 selleckchem.comselleckchem.com

Selectivity Profile Against Broad Kinome Panels

While PF-670462 is a potent inhibitor of CK1ε and CK1δ, its selectivity across the broader human kinome has been a subject of detailed investigation. Initial reports suggested a high degree of selectivity, with one study indicating over 30-fold selectivity for CK1ε/δ against a panel of 42 other common kinases. rndsystems.comtocris.comfishersci.be

However, more extensive kinome scanning has revealed a more complex selectivity profile. One comprehensive analysis, which screened for kinases inhibited by ≥90% at a 10 μM concentration, identified PF-670462 as a relatively non-selective kinase inhibitor, affecting 44 different kinases. nih.gov Among these off-target kinases were notable signaling proteins such as JNK, p38, and EGFR isoforms. nih.gov Another report also mentioned that PF-670462 potently inhibits p38 and EGFR. nih.gov Despite this, some studies maintain that the compound displays selectivity for CK1δ/ε over other kinases like the TGF-β receptor kinase, ALK5. frontiersin.org

Screening ConditionNumber of Inhibited Kinases (≥90% inhibition)Notable Off-TargetsSource
10 μM PF-67046244JNK, p38, EGFR isoforms nih.gov
Not specified>30-fold selectivity over 42 other kinasesNot specified rndsystems.comtocris.comfishersci.be

Molecular Interactions and Binding Dynamics

Investigation of ATP-Competitive Inhibition Mechanisms

Research has established that PF-670462 functions as an ATP-competitive inhibitor of CK1. ashpublications.org This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The competitive nature of this inhibition is a common feature among many kinase inhibitors and provides a clear molecular basis for its mode of action.

Downstream Cellular and Molecular Consequences of CK1 Inhibition

Impact on Substrate Phosphorylation (e.g., PER Proteins, Dishevelled Proteins)

The inhibition of CK1δ and CK1ε by PF-670462 has significant downstream effects on the phosphorylation of key cellular proteins, most notably the Period (PER) proteins, which are central components of the circadian clock, and Dishevelled (DVL) proteins, which are crucial mediators of Wnt signaling pathways.

PER Proteins: CK1 is responsible for the phosphorylation of PER proteins, a critical step that regulates their stability and nuclear translocation. researchgate.netsigmaaldrich.comresearchgate.net By inhibiting CK1, PF-670462 prevents the degradation of PER proteins. researchgate.net This leads to the nuclear retention of PER2, which in turn lengthens the circadian period. researchgate.netnih.gov Studies have demonstrated that PF-670462 inhibits PER protein nuclear translocation with an EC50 of 290 nM, causing phase shifts in circadian rhythms. rndsystems.comtocris.comfishersci.be This effect has been observed in various cell types and in vivo models, highlighting the compound's profound impact on the molecular clockwork. nih.gov

Dishevelled Proteins: In the context of Wnt signaling, CK1δ/ε-mediated phosphorylation of DVL proteins is a key event. mdpi.com PF-670462 has been shown to efficiently reduce the phosphorylation of DVL induced by CK1ε. nih.gov This inhibition can modulate Wnt pathway activity, which is involved in numerous developmental and cellular processes. mdpi.com For instance, research has shown that PF-670462 treatment leads to a faster migration of DVL3 in electrophoretic mobility shift assays, indicative of its reduced phosphorylation state. nih.gov

Modulation of Protein Subcellular Localization (e.g., PER Protein Nuclear Translocation)

The inhibition of Casein Kinase 1 (CK1) by PF-670462 critically interferes with the core mechanism of the circadian clock by altering the subcellular localization of key clock proteins, most notably the Period (PER) proteins. pnas.orguniprot.orgnih.gov CK1, specifically the delta (δ) and epsilon (ε) isoforms, is a central regulator of the circadian period. pnas.orguniprot.org It orchestrates the timely phosphorylation of PER proteins, a post-translational modification that governs their stability, degradation, and translocation from the cytoplasm into the nucleus. uniprot.orgnih.govebi.ac.uk

The nuclear entry of a complex formed by PER and Cryptochrome (CRY) proteins is the rate-limiting step in the transcriptional-translational feedback loop that drives circadian rhythms. ebi.ac.ukpnas.org This nuclear complex acts to repress the activity of the BMAL1/Clock transcription factors, thereby inhibiting the transcription of their own genes and other clock-controlled genes. nih.gov The phosphorylation of PER proteins by CK1δ/ε is an essential prerequisite for this nuclear accumulation. pnas.org

Detailed research findings indicate that treatment with PF-670462 stabilizes the nuclear localization of endogenous PER2 in both central (SCN neurons) and peripheral cells (fibroblasts). nih.gov For instance, in synchronized fibroblast cultures treated with a vehicle, strong nuclear staining of PER2 is observed at circadian time 12 (CT12), but this staining is weak and primarily cytoplasmic at CT0. nih.gov However, in the presence of PF-670462, PER2 immunoreactivity is clearly visible in the nucleus and perinuclear region at both time points, demonstrating a stabilization of its nuclear presence. nih.gov

In vivo experiments corroborate these findings. When mice were administered PF-670462, a clear retention of PER2 protein in the nuclear compartment of SCN neurons was observed at a time point when PER2 levels would normally be low. pnas.orgnih.gov This inhibitor-induced nuclear retention directly correlates with the period-lengthening effects of PF-670462 on behavioral rhythms. pnas.orgnih.gov

Table 1: Effect of PF-670462 on PER2 Subcellular Localization

Experimental ModelConditionObservationQuantitative Finding
Mouse SCN Slices (in vitro)10 μM PF-670462Loss of rhythmicity accompanied by enhanced nuclear retention of PER2 protein in SCN neurons. pnas.orgnih.govresearchgate.netN/A
Mouse SCN (in vivo)Vehicle (at ZT19)Greatly reduced PER2 immunoreactivity in the SCN. pnas.orgnih.gov100 ± 13 cells with nuclear PER2. pnas.org
PF-670462 (at ZT19)Clear retention of PER2 in the nuclear compartment. pnas.orgnih.gov398 ± 90 cells with nuclear PER2. pnas.org
Fibroblast Cultures (in vitro)VehicleStrong nuclear PER2 staining at CT12; weak and cytoplasmic staining at CT0. nih.govN/A
PF-670462Clear nuclear and perinuclear localization of PER2 at both CT12 and CT0. pnas.orgnih.govN/A

Further quantitative studies have dissected the specific impact of PF-670462 on the dynamics of clock proteins. Treatment with the inhibitor specifically increases the stability of PER2, without affecting the stability of CRY1 or BMAL1. embopress.org This targeted stabilization of PER2 is the direct cause of the observed period lengthening. The inhibitor was found to prolong the descending phase of PER2 protein rhythms (from peak to trough) while leaving the rising phase unaffected, pinpointing the precise stage of the feedback loop that is modulated. embopress.org

Table 2: Quantitative Analysis of PF-670462 Effects on Clock Protein Dynamics in SCN Slices

ParameterVehicle Control1 μM PF-670462Reference
Circadian Period~24 hours~28 hours embopress.org
PER2 Half-life~2 hours~3 hours embopress.org
CRY1 Half-lifeUnaffectedUnaffected embopress.org
BMAL1 Half-lifeUnaffectedUnaffected embopress.org
PER2 Rhythm Phase (Rising)UnchangedUnchanged embopress.org
PER2 Rhythm Phase (Descending)NormalProlonged by ~3.5 hours embopress.org

Pf 670462 in Circadian Biology and Chronobiology Research

Effects on Circadian Periodicity and Phase Shifting in Preclinical Models

Research in various preclinical models has consistently demonstrated the potent effects of PF-670462 on the circadian system, primarily through the induction of phase delays and the lengthening of the circadian period.

In mammalian models, PF-670462 has been shown to induce significant, dose-dependent phase delays in circadian rhythms. medchemexpress.comresearchgate.netresearchgate.net Studies in rats have revealed that subcutaneous administration of PF-670462 can produce robust and persistent phase delays in locomotor activity. medchemexpress.comncats.io For instance, a single injection in rats can cause substantial phase delays in their free-running rhythms. acs.org Even in the presence of a standard light-dark cycle, the compound's influence is powerful enough to delay activity onset, a process that can take several days to re-entrain to the environmental cues. acs.org

In mice, administration of PF-670462 also leads to a significant phase delay in activity onset. researchgate.netresearchgate.net This effect is attributed to the inhibition of CK1δ/ε, which leads to the stabilization and nuclear retention of the PERIOD (PER) proteins, key negative regulators in the circadian feedback loop. researchgate.netresearchgate.netnih.gov This nuclear retention of PER2 has been observed in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, following PF-670462 treatment. researchgate.netnih.gov Furthermore, daily administration of PF-670462 has been shown to lengthen the period of locomotor activity rhythms in a dose-dependent manner in wild-type, as well as in genetically modified mouse models with altered CK1ε function. researchgate.net The compound has also demonstrated the ability to restore robust 24-hour activity cycles in mice that were behaviorally arrhythmic due to genetic mutations or constant light exposure. nih.gov

Model OrganismEffect of PF-670462Key FindingsCitation
RatsInduces robust and persistent phase delays in locomotor activity.A single subcutaneous dose can cause significant phase delays in free-running rhythms. The effect persists even under a light-dark cycle, requiring days for re-entrainment. medchemexpress.comncats.ioacs.org
MiceCauses significant, dose-dependent phase delays and period lengthening of locomotor activity.Stabilizes and promotes nuclear retention of PER2 in the SCN. Restores rhythmicity in behaviorally arrhythmic mice. researchgate.netresearchgate.netnih.govresearchgate.net

The effects of PF-670462 on circadian rhythms are not limited to nocturnal rodents. Studies in a diurnal species, the Cynomolgus monkey, have shown that PF-670462 produces dose-dependent phase delays in general cage activity, similar to what is observed in rats. researchgate.netnih.gov This is a crucial finding as it suggests that the compound's mechanism of action on the core clock is conserved across species with different activity patterns (diurnal vs. nocturnal). nih.gov The ability of PF-670462 to induce these changes in the presence of light cues highlights its potency as a "zeitgeber" or time-giver, capable of overriding environmental signals to reset the internal clock. nih.gov Mathematical modeling has been employed to simulate the effects of PF-670462 on the circadian clock of diurnal primates, including cynomolgus monkeys and humans, further aiding in the understanding of its impact. github.com

Elucidation of Phase Delay Induction in Mammalian Models

Regulation of Molecular Clock Components

The influence of PF-670462 on circadian behavior stems from its direct interaction with the core molecular clockwork. By inhibiting CK1δ/ε, the compound alters the phosphorylation state and stability of key clock proteins, thereby modulating the expression of clock genes.

In vitro studies using cell lines with bioluminescent reporters for core clock genes have provided detailed insights into how PF-670462 affects the molecular clock. Treatment with PF-670462 causes a dose-dependent lengthening of the period of oscillations for Per2, Bmal1, and Rev-erbα promoter activity. researchgate.netnih.govpnas.org High doses can even lead to a reversible loss of rhythmicity. nih.govpnas.org This period lengthening is a direct consequence of the inhibition of CK1δ, which is the principal regulator of the clock period. nih.gov Inhibition of this kinase leads to the nuclear retention of PER2, prolonging its repressive action on the CLOCK/BMAL1 heterodimer and thereby extending the circadian cycle. researchgate.netnih.gov In vivo, PF-670462 has been shown to significantly delay the rhythmic transcription of Bmal1, Per1, Per2, and Nr1d1 (which encodes REV-ERBα) in peripheral tissues like the liver and pancreas. medchemexpress.com It also delays the rhythm of Nr1d1 and Dbp mRNA expression in the SCN. medchemexpress.com In a study on ulcerative colitis in mice, PF-670462 administration, which acts as a PER2 activator and consequently a CLOCK/BMAL1 inhibitor, led to decreased expression of Clock, Bmal1, and Rev-Erbα. nih.gov

Clock GeneEffect of PF-670462MechanismCitation
Per2Lengthens period of oscillation; promotes nuclear retention.Inhibition of CK1δ-mediated phosphorylation, leading to stabilization and prolonged nuclear localization. researchgate.netresearchgate.netnih.govbiorxiv.org
Bmal1Lengthens period of oscillation; delays rhythmic transcription.Indirectly affected by the prolonged repressive action of PER2 on the CLOCK/BMAL1 complex. medchemexpress.comresearchgate.netnih.govpnas.orgnih.gov
Rev-erbα (Nr1d1)Lengthens period of oscillation; delays rhythmic transcription.Downstream target of the core loop; its expression is delayed as a consequence of the altered timing of the core clock. medchemexpress.comresearchgate.netnih.govpnas.orgnih.gov

Influence on Core Clock Gene Expression and Oscillations (e.g., Per2, Bmal1, Rev-erbα)

Investigations in Diverse Chronobiological Systems

The utility of PF-670462 as a research tool extends to a variety of chronobiological systems, highlighting the conserved nature of the CK1-dependent regulatory mechanism. In addition to mammalian and non-human primate models, the compound has been shown to disrupt circadian rhythms in zebrafish larvae, abolishing rhythms of locomotor activity. plos.org This effect is attributed to its impact on the central clock in the pineal gland as well as peripheral clocks. plos.org The widespread effects of PF-670462 across diverse species, from algae and Neurospora to crustaceans, fish, and mammals, underscore the fundamental and evolutionarily conserved role of casein kinase 1 in the circadian timing system. researchgate.net

Studies in Cultured Cell Lines and Primary Cell Systems

The compound PF-670462, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has been instrumental in elucidating the roles of these kinases in the molecular clockwork of various cell types. pnas.orgtocris.comcaymanchem.com Research utilizing cultured cell lines and primary cells has consistently demonstrated that inhibition of CK1δ/ε by PF-670462 leads to a significant, dose-dependent lengthening of the circadian period. pnas.orgnih.govnih.gov

In studies using primary lung fibroblasts isolated from wild-type mice, treatment with PF-670462 resulted in a substantial extension of the circadian period; a 1 μM concentration, for example, lengthened the period to 33 hours. pnas.orgnih.govapexbt.com Further investigations in Rat-1 fibroblasts employing bioluminescent reporters for the clock genes Bmal1, Per2, and Rev-erbα confirmed this period-lengthening effect across different core components of the circadian oscillator. pnas.orgnih.govresearchgate.net These studies also revealed that PF-670462 induces asymmetric responses in the relative phasing of these clock components, specifically extending the interval between the peaks of Per2 and Bmal1 expression, which is consistent with a prolongation of PER-mediated negative feedback. pnas.orgnih.govresearchgate.net At higher concentrations (2.5 μM and above), PF-670462 was shown to render the cellular oscillators completely arrhythmic, underscoring the essential role of CK1 activity in maintaining circadian pacemaking. pnas.orgnih.gov

The mechanism behind this period lengthening involves the regulation of the core clock protein PERIOD (PER). researchgate.net Inhibition of CK1δ by PF-670462 prevents the phosphorylation of PER proteins, which in turn promotes their nuclear retention and stability. pnas.orgresearchgate.net This enhanced nuclear presence of PER2 was observed directly in SCN slices treated with high doses of PF-670462, which led to a loss of rhythmicity. pnas.orgnih.gov

Research in other cell models has expanded on these findings. In human osteosarcoma (U2OS) cells, PF-670462 was also found to significantly increase the period of Bmal1 and Per2 reporter oscillations. biorxiv.org Studies in H9c2 rat cardiomyocyte cells demonstrated that PF-670462 could inhibit CK1ε, leading to decreased phosphorylation and nuclear entry of PER2, highlighting its potential to modulate circadian mechanisms in cardiac tissue. imrpress.comnih.gov Furthermore, PF-670462 has been used in primary human lung fibroblasts from patients with Idiopathic Pulmonary Fibrosis (IPF) to investigate the link between the circadian clock and fibrogenesis. frontiersin.orgatsjournals.org

Table 1: Effects of PF-670462 on Circadian Rhythms in Cultured and Primary Cells

Cell SystemKey FindingReporter/AssayReference
Primary Mouse Lung Fibroblasts (WT)Dose-dependent period lengthening (e.g., 33-hour period at 1 µM). Arrhythmia at ≥2.5 µM.PER2::Luc Bioluminescence pnas.orgnih.govapexbt.com
Rat-1 FibroblastsDose-dependent period lengthening for each reporter. Asymmetric phasing changes.Bmal1:luc, Per2:luc, Rev-erbα:luc pnas.orgnih.govresearchgate.net
Human Osteosarcoma (U2OS) CellsSignificant increase in circadian period length.Bmal1:luc, Per2:luc biorxiv.org
Rat H9c2 CardiomyocytesInhibited CK1ε; downregulated PER2 phosphorylation and nuclear entry.Western Blot, Immunofluorescence imrpress.comnih.gov
Mouse Suprachiasmatic Nucleus (SCN) SlicesDose-dependent period lengthening. High doses caused loss of rhythmicity and nuclear PER2 retention.PER2::Luc Bioluminescence, Immunostaining pnas.orgnih.gov
COS-7 CellsInhibited PER3 nuclear translocation in a concentration-dependent manner.GFP-tagged PER3 apexbt.com

Research in Zebrafish Circadian Timing Systems

The zebrafish (Danio rerio) has served as a valuable vertebrate model for chronobiology research, aided by its light-entrainable circadian clock that develops rapidly. plos.orgnih.gov Studies using PF-670462 have been critical in exploring the function of CK1δ in the zebrafish circadian system. plos.orgnih.gov

Research conducted by Smadja Storz and colleagues provided key insights, demonstrating that CK1δ activity is essential for the proper functioning of the zebrafish circadian clock. plos.org In these studies, application of PF-670462 to a zebrafish-derived cell line, PAC-2, which contains a functional circadian clock, disrupted the rhythmic activity of the per1b promoter in a dose-dependent manner. plos.orgplos.orgresearchgate.net A high dose (5 µM) was sufficient to completely abolish the rhythm. plos.org This indicates a critical role for CK1δ in maintaining clock-driven rhythmic gene expression in zebrafish peripheral clocks. plos.orgplos.org The effect was shown to be reversible, as washing out the inhibitor allowed for the re-establishment of rhythmic promoter activity. plos.org

When tested in vivo, PF-670462 had a profound effect on the behavioral rhythms of zebrafish larvae. plos.org Larvae exposed to the inhibitor showed a complete lack of rhythmic locomotor activity under constant dim light conditions, instead exhibiting intermediate and constant levels of movement. plos.orgnih.gov This disruption of behavioral rhythmicity suggests that CK1δ inhibition affects the output of the central circadian pacemaker in zebrafish, which is thought to be the pineal gland. plos.org Indeed, the study confirmed that PF-670462 also disrupted the rhythmic expression of aanat2 mRNA in the pineal gland, a key enzyme in melatonin (B1676174) synthesis. plos.org

Interestingly, while PF-670462 consistently lengthens the circadian period in mammalian cell systems, the primary effect observed in these initial zebrafish studies was the complete abolition of rhythms. plos.org However, subsequent research using transgenic larvae with a per3:luc reporter found that CK1 inhibitors, including PF-670462, did increase the period length of both molecular and behavioral rhythms when the animals were in free-running (constant darkness) conditions. nih.gov This suggests that the effect of CK1δ inhibition in zebrafish may be context-dependent or that different components of the zebrafish clock system have varied sensitivities to the inhibitor.

Table 2: Effects of PF-670462 on Zebrafish Circadian Systems

SystemKey FindingReporter/AssayReference
Zebrafish PAC-2 Cell LineDose-dependent disruption of rhythmic promoter activity; 5 µM abolished rhythm. Effect is reversible.per1b:luc, Ebox:luc plos.orgplos.org
Zebrafish LarvaeAbolished circadian rhythms of locomotor activity.Locomotor Activity Tracking plos.orgnih.gov
Zebrafish Larvae Pineal GlandDisrupted rhythmic mRNA expression of aanat2.In situ hybridization plos.org
Zebrafish Larvae (per3:luc)Increased period length of molecular and locomotor rhythms in constant darkness.per3:luc, Locomotor Activity nih.gov

Preclinical Applications of Pf 670462 in Disease Modeling

Neurobiological Research Applications

The overexpression of CK1δ and CK1ε in the brains of individuals with Alzheimer's disease (AD) has spurred investigation into the therapeutic potential of inhibiting these enzymes. nih.govfrontiersin.org PF-670462 has been extensively studied in various mouse models of AD, such as the APP-PS1 and 3xTg-AD models, to explore its effects on pathology, cognition, and behavior. nih.govnih.gov

Research has demonstrated that administration of PF-670462 can lead to a reduction in the amyloid burden characteristic of Alzheimer's disease. In studies using the APP-PS1 mouse model, PF-670462 treatment resulted in a dose-dependent decrease in amyloid-β (Aβ) levels. nih.gov

Key findings include:

A decrease in the size of amyloid plaques in both the prefrontal cortex and hippocampus. nih.gov

Mass spectrometry-based proteomic analyses in 3xTg-AD mice revealed that PF-670462 reversed alterations in pathways related to amyloid precursor protein processing. nih.govbiorxiv.org

These results suggest that inhibiting CK1δ/ε can directly impact the pathological hallmarks of AD in preclinical models. frontiersin.orgfrontiersin.org

Table 1: Effect of PF-670462 on Amyloid Pathology in AD Mouse Models
Mouse ModelBrain RegionObserved Effect on Amyloid-β (Aβ)Reference
APP-PS1Prefrontal Cortex & HippocampusReduced overall Aβ signal and plaque size nih.gov
3xTg-ADHippocampusReversed alterations in amyloid precursor protein processing pathways nih.gov
APP-PS1GeneralDose-dependent reduction in amyloid burden nih.gov

Beyond its impact on amyloid pathology, PF-670462 has been shown to improve cognitive and affective deficits in AD mouse models. nih.govmayflowerbio.com In 11.5-month-old 3xTg-AD mice, which exhibit significant working memory impairment, administration of PF-670462 rescued these deficits. biorxiv.org

Specific behavioral improvements observed include:

Enhanced Working Memory: In the Y-maze spontaneous alternation task, a measure of spatial working memory, PF-670462 treatment restored performance in 3xTg-AD and APP-PS1 mice to levels comparable with non-transgenic controls. biorxiv.orgresearchgate.nettechnologynetworks.com

Improved Learning and Memory: In fear conditioning tasks, which assess both hippocampus-dependent and amygdala-dependent learning, the compound rescued impaired performance in APP-PS1 mice. researchgate.nettechnologynetworks.com

Improved Affective Behavior: Treatment with PF-670462 improved affect in APP-PS1 mice. nih.gov Studies suggest this improvement is not a result of altered anxiety levels but is linked to changes in the hippocampal proteome. biorxiv.org

Table 2: Cognitive and Affective Behavioral Effects of PF-670462 in AD Mouse Models
Mouse ModelBehavioral TestCognitive/Affective OutcomeReference
3xTg-ADY-MazeRescued working memory deficits nih.govbiorxiv.org
APP-PS1Y-MazeSignificantly rescued working memory researchgate.net
APP-PS1Fear ConditioningRescued impaired learning and memory researchgate.nettechnologynetworks.com
APP-PS1General AssessmentImproved affect nih.gov
C57BL/6J (Wild-Type)Morris Water MazeImproved spatial learning nih.gov

Circadian rhythm disruption is a common and early symptom of Alzheimer's disease. nih.govnih.gov PF-670462, as a modulator of the core molecular clock, has been shown to normalize these disturbances in preclinical AD models. acs.org In APP-PS1 mice, which exhibit a shorter circadian period at baseline, treatment with PF-670462 successfully lengthened the period of locomotor activity. nih.gov Similarly, in 3xTg-AD mice, the compound normalized behavioral circadian rhythm disturbances. nih.govbiorxiv.org This stabilization of circadian function is a key aspect of the compound's therapeutic potential, supporting the concept of chronotherapy for AD. nih.gov

PF-670462 has been investigated for its role in modulating the behavioral effects of psychostimulants. tocris.commerckmillipore.com Research in mouse models has demonstrated that the compound can attenuate the locomotor stimulant response to methamphetamine (MA). nih.gov

Key findings from these studies include:

Systemic, intraperitoneal administration of PF-670462 was found to significantly attenuate MA-induced hyperactivity in C57BL/6J mice. nih.gov

This attenuation of the locomotor response was linked to the inhibition of MA-induced phosphorylation of DARPP-32, a key protein in dopamine (B1211576) signaling pathways. frontiersin.orgnih.gov

Furthermore, direct microinjection of PF-670462 into the nucleus accumbens (NAc), a critical brain region for drug reward and motivation, completely blocked the locomotor response to MA administered to the same region. nih.gov

These results provide direct evidence that CK1ε/δ activity, particularly within the NAc, is crucial for the locomotor stimulant effects of methamphetamine. frontiersin.orgnih.gov

Table 3: Effect of PF-670462 on Methamphetamine (MA)-Induced Locomotion
Administration RouteModelKey FindingReference
Intraperitoneal (Systemic)C57BL/6J MiceAttenuated the locomotor response to MA nih.gov
Intra-Nucleus Accumbens (NAc)C57BL/6J MiceCompletely blocked the locomotor response to intra-NAc MA nih.gov
Intraperitoneal (Systemic)C57BL/6J MiceInhibited MA-induced phosphorylation of DARPP-32 nih.gov

The involvement of circadian clock genes in motivational processes and addiction has led to the exploration of PF-670462 in models of alcoholism. nih.gov Studies have utilized the "Alcohol Deprivation Effect" model in long-term alcohol-drinking rats, which is a standard preclinical model for measuring relapse-like drinking behavior. nih.govresearchgate.net

In this model, systemic injections of PF-670462 were found to dose-dependently decrease, and at a higher dosage, prevent the alcohol deprivation effect. nih.gov The treatment specifically blunted the high intake of alcohol during the daytime that is typically observed when alcohol is reintroduced after a period of abstinence. nih.govresearchgate.net This effect was accompanied by a phase shift in locomotor activity and saccharin (B28170) intake rhythms toward the daytime, suggesting that the inhibition of CK1ε/δ may desynchronize physiological rhythms that contribute to relapse-like drinking. nih.govresearchgate.net These findings position CK1 inhibitors as potential candidates for the development of treatments for alcoholism. nih.govhhs.gov

Effects on Cognitive and Affective Behavior in Murine Models

Research into Methamphetamine-Stimulated Locomotion Attenuation

Fibrotic Disease Research

The compound PF-670462, a selective inhibitor of casein kinase 1 (CK1) isoforms delta (δ) and epsilon (ε), has demonstrated significant anti-fibrotic properties in various preclinical models. frontiersin.orgresearchgate.net Research has particularly focused on its potential in pulmonary fibrosis, a condition characterized by excessive deposition of extracellular matrix leading to scarring of lung tissue. frontiersin.orgnih.gov

Studies utilizing mouse models of bleomycin-induced pulmonary fibrosis have shown that PF-670462 can effectively prevent fibrogenesis. frontiersin.orgresearchgate.netnih.gov In both acute and chronic models, the compound attenuated the accumulation of collagen in the lungs. nih.govvulcanchem.com Even when administration was delayed to a more therapeutically relevant timeframe after the initial injury, PF-670462 was still effective in reducing the bleomycin-induced increase in lung collagen content. frontiersin.orgnih.govvulcanchem.com

In addition to animal models, the effects of PF-670462 have been assessed using three-dimensional (3D) spheroid cultures of primary human lung fibroblasts from both healthy donors and patients with Idiopathic Pulmonary Fibrosis (IPF). frontiersin.orgresearchgate.net Spheroids derived from IPF patients are notably stiffer than those from non-diseased donors. frontiersin.org Treatment with PF-670462 was found to reduce the stiffness of these IPF-derived spheroids. frontiersin.orgresearchgate.netvulcanchem.com This mechanical alteration is significant as tissue stiffening is a hallmark of fibrosis and can create a feedback loop that promotes further fibrogenic activity. frontiersin.org Furthermore, the compound inhibited the expression of fibrogenic genes induced by Transforming Growth Factor-beta (TGF-β) in these spheroid models. frontiersin.orgnih.gov

Summary of PF-670462 Effects in Preclinical Pulmonary Fibrosis Models
Model SystemKey Parameter MeasuredObserved Effect of PF-670462Source
Bleomycin-Induced Mouse Model (Acute & Chronic)Lung Collagen Content (Hydroxyproline)Prevented increase nih.govvulcanchem.comresearchgate.net
Bleomycin-Induced Mouse ModelFibrogenic Gene Expression (e.g., IL-6, TIMP-1, COL-1A)Reduced/Prevented induction vulcanchem.com
3D Spheroids (IPF Patient Fibroblasts)Spheroid Stiffness (Young's Modulus)Reduced frontiersin.orgvulcanchem.com
3D Spheroids (Fibroblasts)TGF-β-Induced Fibrogenic Gene ExpressionInhibited frontiersin.orgresearchgate.net

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in the pathogenesis of fibrosis, where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the population of activated myofibroblasts. frontiersin.org In-vitro studies using human alveolar-like epithelial cells (A549) and human bronchial epithelial cells (BEAS-2B) have demonstrated that PF-670462 can prevent TGF-β-induced EMT. frontiersin.orgnih.govmdpi.com

Treatment with PF-670462 inhibited the delayed changes in EMT-associated gene expression following exposure to TGF-β. frontiersin.org Specifically, it prevented the TGF-β-induced loss of the epithelial marker E-cadherin in a concentration-dependent manner. frontiersin.orgvulcanchem.commdpi.com Concurrently, it inhibited the induction of mesenchymal markers such as N-Cadherin and Vimentin. frontiersin.orgvulcanchem.com This preservation of the epithelial phenotype suggests that PF-670462 can interfere with a key initial step in the fibrotic cascade. frontiersin.org

Effect of PF-670462 on EMT Markers in Lung Epithelial Cells
Cell LineInducerMarkerObserved Effect of PF-670462Source
A549 Alveolar Epithelial CellsTGF-βE-Cadherin (Epithelial)Inhibited loss of expression frontiersin.orgvulcanchem.com
A549 Alveolar Epithelial CellsTGF-βN-Cadherin (Mesenchymal)Inhibited induction frontiersin.orgvulcanchem.com
A549 Alveolar Epithelial CellsTGF-βVimentin (Mesenchymal)Inhibited induction frontiersin.org
BEAS-2B Bronchial Epithelial CellsTGF-β1E-Cadherin (Epithelial)Prevented loss of expression mdpi.com
BEAS-2B Bronchial Epithelial CellsTGF-β1Collagen I (Mesenchymal)Prevented gain in expression mdpi.com

Transforming Growth Factor-beta is a primary mediator of fibrotic diseases. frontiersin.orgresearchgate.net The anti-fibrotic effects of PF-670462 are linked to its ability to modulate the TGF-β signaling pathway through its inhibition of CK1δ/ε. frontiersin.org Research indicates that PF-670462 affects both the canonical and non-canonical arms of the TGF-β pathway. atsjournals.org

In human lung myofibroblasts, PF-670462 was shown to reduce the TGF-β1-induced phosphorylation of Smad2/3, key components of the canonical signaling pathway, in a concentration-dependent manner. atsjournals.org The canonical Smad pathway is a major driver for the expression of fibrotic proteins like collagens and fibronectin. atsjournals.org Interestingly, the same study noted that PF-670462 augmented TGF-β1-induced activation of the non-canonical p38MAPK and ERK1/2MAPK pathways. atsjournals.org This differential effect on downstream effectors suggests a complex mechanism of action that is distinct from direct inhibition of the TGF-β receptor ALK5. vulcanchem.comatsjournals.org By targeting CK1δ/ε, PF-670462 appears to uncouple specific fibrogenic downstream effects from the initial TGF-β signal. frontiersin.orgatsjournals.org

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Lung Cells

Exploratory Research in Other Preclinical Disease Contexts

Beyond fibrotic diseases, the utility of PF-670462 is being explored in other preclinical settings, largely owing to its function as a modulator of the circadian clock. nih.govresearchgate.net

Alzheimer's Disease: In mouse models of Alzheimer's disease (3xTg-AD and APP-PS1), PF-670462 has shown potential therapeutic benefits. nih.govbiorxiv.org Administration of the compound rescued working memory deficits, improved cognitive-affective behavior, and normalized behavioral circadian rhythms. nih.govbiorxiv.org Furthermore, treatment led to a dose-dependent reduction in amyloid-β plaque burden and size in the prefrontal cortex and hippocampus. nih.gov Proteomic analyses revealed that PF-670462 reversed alterations in AD-associated pathways, including those related to synaptic plasticity and amyloid precursor protein processing. biorxiv.org

Cancer: The role of CK1 isoforms in various cancers has prompted investigation into PF-670462 as a potential anti-cancer agent. In preclinical models of Chronic Lymphocytic Leukemia (CLL), PF-670462 was able to block the chemotaxis of CLL cells, an important factor in disease progression. mdpi.com Studies have also indicated a synergistic effect when PF-670462 is combined with the BTK inhibitor ibrutinib (B1684441) in a mouse model of CLL. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Ck1 Inhibitors

Identification of Key Structural Features for Potency and Selectivity

PF-670462 is a cell-permeable, tri-substituted imidazole (B134444) compound that acts as an ATP-competitive inhibitor of CK1δ and CK1ε. scbt.comvulcanchem.com Crystal structures of the human CK1δ kinase domain in complex with PF-670462 have been instrumental in understanding the molecular basis for its potent and specific interactions. rcsb.org

The key structural features underpinning its activity are:

Core Scaffold: The molecule is built upon a central imidazole ring, which is critical for its interaction with the kinase. vulcanchem.com

ATP-Binding Pocket Interaction: PF-670462 binds to the ATP-binding pocket of the kinase domain. This competitive inhibition prevents the natural substrate, ATP, from binding, thereby suppressing the kinase's activity. scbt.comrcsb.org

Conformational Change: The binding of PF-670462 induces a conformational change in the gatekeeper residue of the kinase, which contributes to the inhibitor's strong and specific binding. rcsb.org

Substituents: The specific substituents on the imidazole and pyrazole (B372694) rings are crucial for its high potency and selectivity. The compound features a fluorophenyl group and a cyclohexyl group, which occupy specific pockets within the enzyme's active site, contributing to its affinity.

These structural insights provide a clear framework for its high potency, with reported IC50 values of 7.7 nM for CK1ε and 14 nM for CK1δ. rndsystems.commedchemexpress.com This makes it a highly specific tool for investigating the functions of these particular casein kinase isoforms. vulcanchem.com

Comparative Analysis of PF-670462 with Other Casein Kinase 1 Inhibitors

The pharmacological profile of PF-670462 is best understood when compared with other notable CK1 inhibitors.

PF-4800567: This compound is a close analogue of PF-670462, also developed by Pfizer. imrpress.com However, their selectivity profiles differ significantly. PF-4800567 is approximately 22-fold more potent toward CK1ε (IC50 of 32 nM) than CK1δ (IC50 of 711 nM). researchgate.net In contrast, PF-670462 shows a slight preference for CK1δ, being about 6-fold more potent for CK1δ than its sibling compound is for CK1ε. researchgate.net Unlike some other CK1 inhibitors, both PF-670462 and PF-4800567 are reported to not cause cell death, making them useful tools for studying circadian rhythms. imrpress.com

SR-3029: While PF-670462 was initially considered highly selective, broader kinase screening revealed off-target effects on kinases such as JNK and p38. nih.gov In contrast, SR-3029 has been established as a more highly selective CK1δ/ε inhibitor. nih.gov This difference in selectivity translates to different cellular activities; for instance, SR-3029 shows potent anti-proliferative effects against human melanoma cells, an activity that is notably absent with PF-670462. imrpress.comnih.gov

IC261: Like PF-670462, IC261 is a dual inhibitor of CK1δ/ε. imrpress.com Both compounds have been used in studies of circadian rhythms, where their ability to inhibit CK1δ/ε leads to a lengthening of the circadian period. researchgate.netpnas.org

CompoundTarget(s)CK1δ IC50 (nM)CK1ε IC50 (nM)Key Characteristics
PF-670462CK1δ/ε147.7Dual inhibitor, potent circadian modulator. rndsystems.commedchemexpress.comimrpress.com
PF-4800567CK1ε selective71132First selective CK1ε inhibitor. imrpress.comresearchgate.net
SR-3029CK1δ/ε--Highly selective with potent anti-cancer activity. imrpress.comnih.gov
IC261CK1δ/ε--Early dual inhibitor used in circadian research. imrpress.comresearchgate.net

Strategies for Designing Analogues with Modified Pharmacological Profiles for Research Purposes

The structural knowledge of how PF-670462 binds to CK1 has paved the way for the rational design of new analogues with tailored pharmacological profiles for research applications.

Scaffold Repurposing and Pharmacophore Modeling: One successful strategy involves using the known three-dimensional structure of the CK1δ-inhibitor complex to create a pharmacophore model. acs.org This model outlines the essential interaction features required for binding. Researchers can then virtually screen libraries of existing compounds (scaffold repurposing) to find new, chemically distinct molecules that fit the pharmacophore, leading to the discovery of novel inhibitor scaffolds. acs.org

Fragment-Based Drug Design (FBDD): Computational FBDD is another powerful approach. nih.gov This method involves identifying small molecular fragments that bind to specific pockets within the enzyme's active site. These fragments can then be computationally grown or linked together to create novel, potent, and potentially more selective inhibitors.

Structural Modification of Existing Scaffolds: Direct chemical modification of the PF-670462 scaffold or related structures, such as 4,5-diarylimidazoles, is a common strategy. researchgate.net This can involve:

Linker Elongation: Modifying the linker between key moieties, such as the benzimidazole (B57391) and pyrazole rings in related compounds, to probe the optimal distance and geometry for kinase interaction. researchgate.net

Substitution Analysis: Systematically altering the substituents on the aromatic rings to enhance potency or improve selectivity against other kinases. For example, exploring different substitutions on the hinge-binding portion of the molecule can fine-tune its activity and selectivity profile. researchgate.net

These design strategies, grounded in the structural understanding of the PF-670462-CK1 interaction, are crucial for developing the next generation of chemical probes to dissect the specific roles of CK1 isoforms in health and disease.

Advanced Research Methodologies Employing Pf 670462

In Vitro Cellular and Biochemical Assays

In vitro methodologies are fundamental to understanding the direct effects of PF-670462 at the cellular and molecular level.

Bioluminescence reporter assays are a cornerstone for studying the circadian clock, and PF-670462 is frequently used in this context to probe the role of CK1δ/ε. In these assays, the promoter of a clock gene, such as Period (Per), is fused to a luciferase reporter gene (Luc). The rhythmic expression of the clock gene drives a corresponding rhythm in luciferase production, which generates a measurable light signal.

Researchers have extensively used this system to study the effects of PF-670462. For instance, in rat fibroblasts expressing a PER2::LUC reporter, PF-670462 was shown to lengthen the period of bioluminescence rhythms in a dose-dependent manner. plos.org Similarly, studies using Rat-1 cell lines with reporters for Bmal1, Per2, or Rev-erbα demonstrated that PF-670462 dose-dependently lengthened the period for each reporter. researchgate.net This approach revealed that the compound asymmetrically alters the phasing of the molecular clock, extending the interval between the peaks of Per2 and Bmal1 expression. researchgate.net

In zebrafish cell lines, PF-670462 was used to investigate the role of CK1δ in the fish's circadian timing system. Treatment with the inhibitor eliminated rhythmic per1b promoter activity, indicating that CK1δ activity is essential for the clock's function in these cells. plos.org Furthermore, bioluminescence assays on SCN slices from Vipr2-/- mice, which have disrupted circadian rhythms, showed that PF-670462 treatment could transiently restore robust, high-amplitude rhythms of PER2::Luc bioluminescence. nih.gov

Three-dimensional (3D) culture systems, such as spheroid models and organotypic slice cultures, offer a more physiologically relevant environment to study cellular interactions and disease mechanisms compared to traditional 2D cell cultures.

PF-670462 has been utilized in these advanced models to investigate its therapeutic potential. In the context of pulmonary fibrosis, spheroid models made from primary human lung fibroblasts from patients with Idiopathic Pulmonary Fibrosis (IPF) were used. researchgate.net Treatment with PF-670462 reduced the stiffness of these IPF-derived spheroids and inhibited the expression of fibrogenic genes induced by Transforming Growth Factor-β (TGF-β). researchgate.net

In cancer research, spheroid models of high-grade serous carcinoma (HGSC) were treated with PF-670462 to block the WNT signaling pathway, which is implicated in the disease's progression. nih.gov Organotypic slice cultures of the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, have also been instrumental. In SCN slices from transgenic mice, PF-670462 was shown to dose-dependently lengthen the period of molecular oscillations. nih.govpnas.org This technique allows for the study of the compound's effect on the clock within a preserved tissue architecture. nih.govresearchgate.netplos.org

To characterize the potency and selectivity of PF-670462, researchers perform enzyme activity assays and comprehensive kinase profiling. These assays directly measure the ability of the compound to inhibit the catalytic activity of its target kinases.

PF-670462 was identified as a potent inhibitor of CK1ε and CK1δ with IC₅₀ values of 7.7 nM and 14 nM, respectively. tocris.commedchemexpress.com Kinase profiling against a broad panel of other kinases is crucial to determine the compound's selectivity. Such studies have shown that PF-670462 has a high degree of selectivity, with greater than 30-fold selectivity over 42 other kinases. tocris.commerckmillipore.com It displayed some activity against EGFR and p38, but with significantly higher IC₅₀ values of 150 nM and 190 nM, respectively. merckmillipore.comresearchgate.net This high selectivity ensures that the observed biological effects are primarily due to the inhibition of CK1δ/ε.

KinaseIC₅₀ (nM)
CK1ε7.7
CK1δ14
EGFR150
p38/SAPK2A190

Spheroid Models and Organotypic Slice Cultures for Disease Mechanism Studies

In Vivo Preclinical Model Systems for Behavioral and Molecular Phenotyping

The use of PF-670462 in preclinical animal models, such as mice and rats, is critical for understanding its effects on behavior and physiology. These studies often involve monitoring locomotor activity to assess circadian rhythmicity. In vivo administration of PF-670462 has been shown to lengthen the period of locomotor activity rhythms and induce phase shifts. plos.orgnih.gov For example, daily administration of the compound to rats caused cumulative phase delays in their activity onsets. researchgate.net

Beyond circadian studies, PF-670462 has been used in models of disease. In a mouse model of Alzheimer's disease (3xTg-AD), treatment with PF-670462 restored working memory and normalized behavioral circadian rhythm disturbances. biorxiv.org In mouse models of inflammatory pain, PF-670462 demonstrated the ability to alleviate behavioral hypersensitivity. tocris.com Furthermore, it has been shown to attenuate the locomotor stimulant effects of methamphetamine in vivo. tocris.commerckmillipore.com In zebrafish, PF-670462 treatment was used as a positive control to validate the phenotype of a genetic knockout, where both the chemical inhibition and the genetic deletion led to a lengthening of the circadian period. biorxiv.org

Proteomic and Gene Expression Analysis in Research Contexts

To understand the broader molecular consequences of CK1δ/ε inhibition, researchers employ proteomic and gene expression analyses. numberanalytics.comfmi.ch Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in cells or tissues following treatment with PF-670462. mdpi.com

In one study, proteomic analysis of neuroblastoma cells treated with PF-670462 revealed altered expression of various proteins related to Alzheimer's disease and the circadian clock. biorxiv.org When administered to a mouse model of Alzheimer's, the compound rescued hippocampal proteomic alterations across several disease-relevant pathways. biorxiv.org These powerful techniques provide a global view of the molecular changes induced by the compound, helping to elucidate its mechanism of action and identify novel therapeutic pathways. biorxiv.orgnumberanalytics.comfmi.chmdpi.com

Immunostaining is another key technique used in conjunction with PF-670462 treatment. It allows for the visualization of specific proteins within cells and tissues. For instance, immunostaining for the PER2 protein in mouse fibroblasts and SCN tissue showed that PF-670462 treatment led to the nuclear retention of PER2, providing a cellular explanation for the observed period lengthening. nih.govpnas.org

Advanced Microscopy and Imaging Techniques for Cellular Mechanism Elucidation

Advanced microscopy techniques are essential for visualizing the subcellular effects of PF-670462. In cells co-transfected with green fluorescent protein (GFP)-tagged PER3 and CK1ε, fluorescence microscopy showed that PF-670462 treatment caused a dose-dependent redistribution of the GFP signal from the nucleus to the cytoplasm. merckmillipore.comresearchgate.net This provided direct visual evidence that the compound inhibits the nuclear translocation of PER proteins, a key step in the circadian feedback loop.

In studies of ciliogenesis, confocal microscopy was used to observe the effects of PF-670462 on the formation of primary cilia. nih.gov Treatment with the inhibitor led to a dose-dependent reduction in the percentage of ciliated cells and a shortening of ciliary length, implicating CK1δ/ε in this fundamental cellular process. nih.gov Time-lapse imaging in organotypic hippocampal slice cultures has also been employed to track the migration and phagocytic activity of microglia, revealing the roles of specific signaling pathways in these processes. plos.org

Specific Applications of Deuterated Analogues: Focus on Pf 670462 D11

Role of Isotopic Labeling in Quantitative Biological Research

Isotopic labeling is a foundational technique in quantitative mass spectrometry-based research, allowing for the precise measurement of molecules in biological samples. longdom.org By introducing a known quantity of an isotopically labeled compound, which is chemically identical to the analyte of interest but has a different mass, researchers can accurately determine the concentration of the unlabeled (endogenous or administered) compound. acanthusresearch.com This is because the labeled and unlabeled compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization, but are distinguishable by the mass spectrometer. longdom.orgacanthusresearch.com

Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. longdom.orgacanthusresearch.com The mass difference they impart allows for the differentiation of the labeled internal standard from the unlabeled analyte. nih.gov This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative bioanalysis due to its high accuracy, precision, and ability to correct for variations in sample extraction and instrument response. acanthusresearch.comasm.org The use of stable isotope-labeled internal standards is recommended by regulatory agencies for bioanalytical method development. nih.gov

Utility of PF-670462-d11 as an Internal Standard in Research-Oriented Bioanalytical Assays

In the context of studying the pharmacokinetics and metabolic fate of PF-670462, its deuterated analogue, PF-670462-d11, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.comasm.org The key advantage of using a deuterated internal standard is that it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. acanthusresearch.com This co-behavior allows for reliable and accurate quantification of PF-670462 in complex biological matrices such as plasma, blood, or tissue homogenates. acanthusresearch.comasm.org

The development of a robust LC-MS/MS method using a deuterated internal standard is crucial for pharmacokinetic studies. asm.orgijper.org Such methods enable the precise determination of key parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC), which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. acs.org The use of a deuterated standard like PF-670462-d11 ensures that the quantification of PF-670462 is not compromised by the variability inherent in biological samples and analytical procedures. asm.org

Table 1: Key Characteristics of PF-670462 for Research Applications

PropertyValueReference
Target Casein Kinase 1ε (CK1ε) and Casein Kinase 1δ (CK1δ) tocris.commedchemexpress.com
IC50 (CK1ε) 7.7 nM tocris.commedchemexpress.com
IC50 (CK1δ) 14 nM tocris.commedchemexpress.com
Molecular Formula C₁₉H₂₀FN₅
Molecular Weight 410.32 g/mol tocris.com

This table presents key characteristics of the non-deuterated compound, PF-670462, which are relevant to its function and analysis in research settings.

Research Contexts Benefiting from Isotopic Differentiation of PF-670462

The ability to distinguish between PF-670462 and its deuterated analogue, PF-670462-d11, is particularly valuable in research aimed at understanding the metabolic pathways of the compound in preclinical systems. PF-670462 is known to undergo rapid hepatic metabolism. vulcanchem.com By administering PF-670462 to a research animal and using PF-670462-d11 as an internal standard during analysis, researchers can accurately track the parent compound and identify its metabolites.

This approach is critical for several reasons:

Metabolite Identification: The mass shift provided by the deuterium labels allows for the clear differentiation of the parent drug from its metabolites in mass spectrometry data.

Pharmacokinetic Profiling: Accurate quantification of both the parent compound and its metabolites over time provides a comprehensive pharmacokinetic profile, which is essential for developing research tools and understanding the compound's duration of action. ijper.org

Investigating Drug-Drug Interactions: In preclinical models, researchers can co-administer PF-670462 with other compounds to investigate potential drug-drug interactions that may alter its metabolism. The use of PF-670462-d11 as an internal standard ensures the reliability of these complex analyses.

PF-670462 is a tool compound used to study the modulation of circadian rhythms and other cellular processes. imrpress.com Understanding its metabolic fate is crucial for interpreting experimental results and for the development of more stable and effective research probes. For instance, PF-670462 has been shown to inhibit the nuclear translocation of PER proteins, which are key components of the molecular clock. researchgate.net By using PF-670462-d11, researchers can correlate the concentration of PF-670462 with its biological effects in various tissues, such as the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. researchgate.net

Q & A

Q. Table 1: Key Parameters for this compound Characterization

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18 column)≥95% peak area
Structural Integrity1H/13C NMRδ-value match to literature
Stability (Solution)Forced degradation (40°C/75% RH)≤5% degradation over 7 days

Q. Table 2: Framework for Resolving Data Contradictions

StepActionTools/References
Literature ReviewIdentify assay condition discrepanciesPubMed, Web of Science
Comparative AssaysReplicate studies under standardized protocols
Statistical AnalysisApply meta-analysis or Bland-Altman plotsR, Python (SciPy)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.